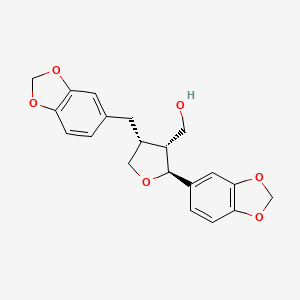
Dihydrosesamin
Descripción general
Descripción
Synthesis Analysis
The first highly stereoselective synthesis of (+)-dihydrosesamin was achieved through erythro-selective aldol condensation of the potassium enolate from (3R)-3-(3,4-methylenedioxyphenyl)-4-butanolide with piperonal as a key reaction. This synthesis marked the first stereoselective formation of (+)-dihydrosesamin, representing the enantiomer of the natural product (Yamauchi, Tanaka, & Kinoshita, 2001). Another approach for the stereoselective synthesis of trisubstituted tetrahydrofurans, including dihydrosesamin, utilized radical cyclisation reactions with a hypophosphite salt, demonstrating an efficient route to this naturally occurring bioactive furanolignan (Roy, Guin, Rana, & Maiti, 2002).
Aplicaciones Científicas De Investigación
Dihydrosesamin has been successfully synthesized through stereoselective methods, indicating its potential for use in various chemical and pharmaceutical applications. The first highly stereoselective synthesis of (+)-dihydrosesamin was achieved using erythro-selective aldol condensation, marking a significant advancement in the field of organic synthesis (Yamauchi, Tanaka, & Kinoshita, 2001).
In the context of cross-dehydrogenative coupling reactions, research has demonstrated the effectiveness of direct carbamoylation of C–H and X–H bonds with formamides. This approach is instrumental in preparing various carboxamide, carbamate, and urea derivatives, which are significant in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Radical cyclisation reactions using a hypophosphite salt have been applied to the stereoselective synthesis of trisubstituted tetrahydrofurans, demonstrating a novel methodology that includes the total synthesis of naturally occurring bioactive furanolignan, dihydrosesamin (Roy, Guin, Rana, & Maiti, 2002).
The synthesis of dihydrobenzofurans, achieved by inserting arynes into formamides and trapping with zinc enolates of α-chlorinated methines, is a significant development. This method can generate benzofurans from dihydrobenzofurans with a ketone group, indicating potential applications in chemical synthesis and pharmaceuticals (Yoshioka, Tanaka, Kohtani, & Miyabe, 2013).
Dihydromyricetin, a compound related to dihydrosesamin, has shown versatile effects in health, demonstrating antioxidative, anti-inflammatory, anticancer, antimicrobial, and metabolism-regulatory activities. This highlights the potential therapeutic applications of dihydrosesamin-related compounds in various medical fields (Li, Li, Liu, Yang, Chen, Cheng, & Wu, 2017).
Propiedades
IUPAC Name |
[(2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c21-8-15-14(5-12-1-3-16-18(6-12)25-10-23-16)9-22-20(15)13-2-4-17-19(7-13)26-11-24-17/h1-4,6-7,14-15,20-21H,5,8-11H2/t14-,15-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPSXXUQJXDBI-AUSJPIAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C2=CC3=C(C=C2)OCO3)CO)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](O1)C2=CC3=C(C=C2)OCO3)CO)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrosesamin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



